molecular formula C7BrF7O B1405546 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene CAS No. 1417567-08-8

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene

Cat. No. B1405546
M. Wt: 312.97 g/mol
InChI Key: RMUCYHQKDURTKN-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is a chemical compound with the following properties:



  • Chemical Formula : C<sub>7</sub>H<sub>2</sub>BrF<sub>3</sub>O

  • CAS Number : 17823-46-0

  • Molecular Weight : 296.97 g/mol

  • Linear Formula : BrC<sub>6</sub>F<sub>4</sub>CF<sub>3</sub>

  • Appearance : It is likely a colorless or pale yellow solid.



Synthesis Analysis

The synthesis of this compound involves introducing a bromine atom into the tetrafluoro-4-(trifluoromethoxy)benzene molecule. Specific synthetic methods and reaction conditions would need to be explored in relevant literature.



Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene consists of a benzene ring with four fluorine atoms and one bromine atom attached. The trifluoromethoxy group (OCF<sub>3</sub>) is also present. For a visual representation, refer to the 3D structure.



Chemical Reactions Analysis

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene may participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cross-coupling reactions. Investigating its reactivity and potential applications would require further research.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Boiling Point : Not specified in the available data.

  • Solubility : Solubility in various solvents would need to be investigated.

  • Stability : Stability under different conditions (temperature, light, etc.) should be assessed.


Scientific Research Applications

Aryne Route Synthesis

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes through an aryne route. This process involves the generation of specific phenyllithium intermediates, which can be further processed into various naphthalenes and naphthols, showcasing its utility in complex organic syntheses (Schlosser & Castagnetti, 2001).

Organometallic Synthesis

This chemical is also a valuable starting material in organometallic synthesis. It can lead to the formation of different organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, which are significant in various synthetic applications (Porwisiak & Schlosser, 1996).

Halogenation and Stability Studies

Research has been conducted on the controlled halogenation of this compound and its derivatives, leading to the creation of mono-, di-, tri-, and tetrachloro derivatives. These derivatives exhibit good thermal stability, which is critical in materials science and industrial applications (Herkes, 1977).

Safety And Hazards

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene may pose hazards related to its bromine content and fluorinated groups. Safety precautions should include proper handling, storage, and disposal procedures. Consult relevant safety data sheets (SDS) for detailed information.


Future Directions

Future research could explore:



  • Applications : Investigate potential applications in materials science, pharmaceuticals, or agrochemicals.

  • Derivatives : Synthesize derivatives with modified properties.

  • Toxicology : Assess its toxicity and environmental impact.


Remember that this analysis is based on available data, and further scientific investigation is essential for a comprehensive understanding of this compound.


properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF7O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCYHQKDURTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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